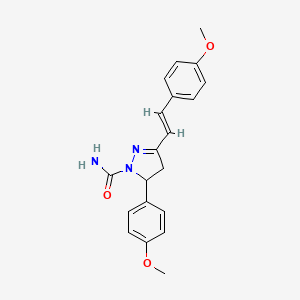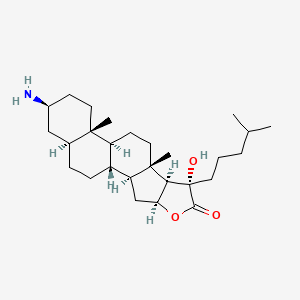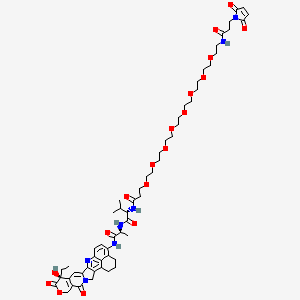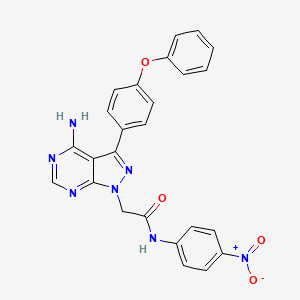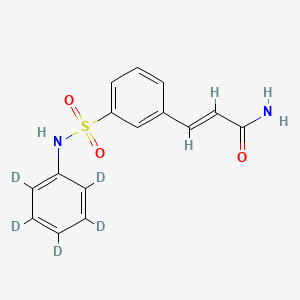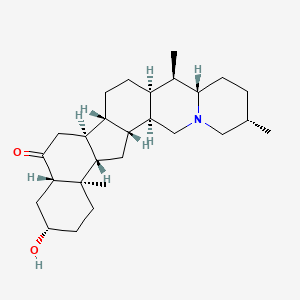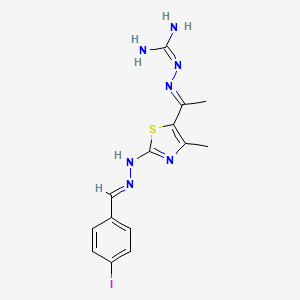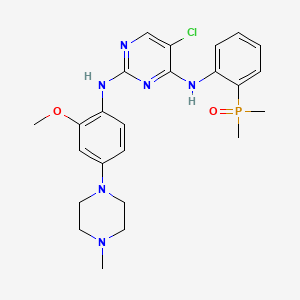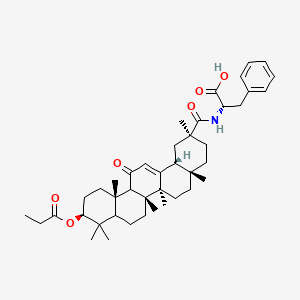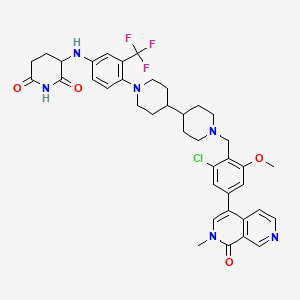
PROTAC BRD9 Degrader-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD9 Degrader-5 is a proteolysis targeting chimera (PROTAC) designed specifically for the degradation of Bromodomain-containing protein 9 (BRD9). This compound is part of a novel class of therapeutic agents that leverage the cell’s natural protein degradation machinery to selectively target and degrade specific proteins. BRD9 is a component of the noncanonical SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression and maintaining chromatin structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD9 Degrader-5 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The synthesis of the BRD9-binding ligand and the E3 ligase-recruiting ligand.
Linker Attachment: The attachment of a linker molecule to one of the ligands.
Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the linker or ligand sites.
Reduction: Reduction reactions may be used to modify the ligands or linkers during synthesis.
Substitution: Substitution reactions are common in the synthesis of the ligands and the attachment of the linker.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major product of these reactions is the final PROTAC molecule, this compound, which is characterized by its ability to selectively degrade BRD9 .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD9 Degrader-5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the degradation of BRD9 and its effects on chromatin remodeling and gene expression.
Biology: Helps in understanding the role of BRD9 in various biological processes, including cell cycle regulation and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where BRD9 is implicated.
Wirkmechanismus
PROTAC BRD9 Degrader-5 functions by recruiting an E3 ubiquitin ligase to BRD9, facilitating its ubiquitination and subsequent degradation by the proteasome. This process involves the following steps:
Binding: The BRD9-binding ligand of the PROTAC binds to BRD9.
Recruitment: The E3 ligase-recruiting ligand binds to an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates BRD9.
Degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome.
Vergleich Mit ähnlichen Verbindungen
PROTAC BRD9 Degrader-2: Another PROTAC targeting BRD9 with similar degradation capabilities.
CFT8634: A clinical-stage BRD9 degrader with applications in multiple myeloma and other cancers.
VZ185: A potent and selective degrader of BRD9 and its homolog BRD7.
Uniqueness: PROTAC BRD9 Degrader-5 is unique in its specific design for BRD9 degradation, offering high selectivity and potency. Its ability to selectively degrade BRD9 without affecting other bromodomain-containing proteins makes it a valuable tool for research and therapeutic applications .
Eigenschaften
Molekularformel |
C39H42ClF3N6O4 |
|---|---|
Molekulargewicht |
751.2 g/mol |
IUPAC-Name |
3-[4-[4-[1-[[2-chloro-6-methoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperidin-4-yl]piperidin-1-yl]-3-(trifluoromethyl)anilino]piperidine-2,6-dione |
InChI |
InChI=1S/C39H42ClF3N6O4/c1-47-21-29(27-7-12-44-20-28(27)38(47)52)25-17-32(40)30(35(18-25)53-2)22-48-13-8-23(9-14-48)24-10-15-49(16-11-24)34-5-3-26(19-31(34)39(41,42)43)45-33-4-6-36(50)46-37(33)51/h3,5,7,12,17-21,23-24,33,45H,4,6,8-11,13-16,22H2,1-2H3,(H,46,50,51) |
InChI-Schlüssel |
XWWMLLHGTUENSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)Cl)CN4CCC(CC4)C5CCN(CC5)C6=C(C=C(C=C6)NC7CCC(=O)NC7=O)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)

